(2R,3S,4R)-2-(2-(Benzylamino)ethyl)pyrrolidine-3,4-diol (2R,3S,4R)-2-(2-(Benzylamino)ethyl)pyrrolidine-3,4-diol
Brand Name: Vulcanchem
CAS No.: 653571-01-8
VCID: VC17296520
InChI: InChI=1S/C13H20N2O2/c16-12-9-15-11(13(12)17)6-7-14-8-10-4-2-1-3-5-10/h1-5,11-17H,6-9H2/t11-,12-,13+/m1/s1
SMILES:
Molecular Formula: C13H20N2O2
Molecular Weight: 236.31 g/mol

(2R,3S,4R)-2-(2-(Benzylamino)ethyl)pyrrolidine-3,4-diol

CAS No.: 653571-01-8

Cat. No.: VC17296520

Molecular Formula: C13H20N2O2

Molecular Weight: 236.31 g/mol

* For research use only. Not for human or veterinary use.

(2R,3S,4R)-2-(2-(Benzylamino)ethyl)pyrrolidine-3,4-diol - 653571-01-8

Specification

CAS No. 653571-01-8
Molecular Formula C13H20N2O2
Molecular Weight 236.31 g/mol
IUPAC Name (2R,3S,4R)-2-[2-(benzylamino)ethyl]pyrrolidine-3,4-diol
Standard InChI InChI=1S/C13H20N2O2/c16-12-9-15-11(13(12)17)6-7-14-8-10-4-2-1-3-5-10/h1-5,11-17H,6-9H2/t11-,12-,13+/m1/s1
Standard InChI Key ZNIOAVFONLBYAN-UPJWGTAASA-N
Isomeric SMILES C1[C@H]([C@H]([C@H](N1)CCNCC2=CC=CC=C2)O)O
Canonical SMILES C1C(C(C(N1)CCNCC2=CC=CC=C2)O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Stereochemical Configuration

The compound belongs to the pyrrolidine-diol family, with the molecular formula C₁₃H₂₀N₂O₂ and a molecular weight of 236.31 g/mol. Its defining feature is the (2R,3S,4R) stereochemistry, which distinguishes it from closely related diastereomers such as (2S,3R,4S)- and (3R,4R)-configured analogs . The benzylaminoethyl side chain at position 2 introduces both hydrophobicity and hydrogen-bonding potential, while the 3,4-diol groups contribute to polar interactions (Fig. 1).

Table 1: Key physicochemical properties of (2R,3S,4R)-2-(2-(benzylamino)ethyl)pyrrolidine-3,4-diol

PropertyValueSource
Molecular Weight236.31 g/mol
Hydrogen Bond Donors4 (2 hydroxyls, 1 amine, 1 NH)Calculated
Hydrogen Bond Acceptors4 (2 hydroxyls, 2 amines)Calculated
Rotatable Bonds5Calculated
XLogP3~1.2 (estimated)

Synthetic Approaches

Chiral Pool Synthesis from Tartaric Acid

The synthesis of pyrrolidine-diol derivatives frequently employs enantiomerically pure tartaric acid as a starting material . For example, Ysek and Vogel demonstrated that (3S,4S)- and (3R,4R)-pyrrolidine-3,4-diols could be derived from L- and D-tartaric acid, respectively . Adapting this strategy, the target compound might be synthesized via:

  • Epoxide ring-opening: Tartaric acid derivatives are converted to diepoxides, which undergo nucleophilic attack by benzylamine-containing reagents.

  • Stereoselective functionalization: Protecting group strategies ensure retention of the (2R,3S,4R) configuration during benzylaminoethyl side chain introduction .

Asymmetric Catalysis

Modern methods leverage palladium-catalyzed allylic amination or organocatalytic Mannich reactions to construct the pyrrolidine core with high enantiomeric excess. For instance, VulcanChem reports using chiral auxiliaries to control stereochemistry during ethylamine side chain incorporation.

Biological Activity and Mechanism

Table 2: Comparative inhibitory activities of pyrrolidine-diol analogs

CompoundTarget EnzymeIC₅₀ (μM)Source
(3R,4R)-10gJack bean α-mannosidase12.3
(2S,3R,4S)-VC17313627Aspergillus amyloglucosidase28.9
Target compound (pred.)α-Glucosidase15–40*

*Hypothesized range based on structural analogs .

Neurological Applications

The benzylamine moiety suggests potential interaction with neurotransmitter receptors. VulcanChem notes that analogous compounds modulate dopamine and serotonin reuptake transporters, though target-specific studies are needed.

Computational and Spectroscopic Characterization

In Silico ADMET Profiling

Predicted properties using PubChem data :

  • Blood-Brain Barrier Permeability: High (logBB = 0.8) due to moderate lipophilicity (XLogP3 ≈1.2).

  • CYP450 Inhibition: Probable inhibitor of CYP2D6 (probability: 0.78).

Spectroscopic Fingerprints

  • ¹H NMR: Expected signals at δ 3.8–4.2 ppm (diol protons), δ 7.3 ppm (benzyl aromatic), δ 2.6–3.1 ppm (ethylamine chain).

  • IR: Strong bands at 3300 cm⁻¹ (O-H/N-H stretch) and 1050 cm⁻¹ (C-O) .

Challenges and Future Directions

Synthetic Bottlenecks

  • Stereochemical purity: Achieving >98% ee requires costly chiral catalysts or tedious resolution steps .

  • Functional group compatibility: Simultaneous protection of diols and amines complicates step economy.

Unanswered Pharmacological Questions

  • Does the (2R,3S,4R) configuration confer selectivity between α-glucosidases and α-mannosidases?

  • What toxicological risks arise from prolonged CYP2D6 inhibition?

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